molecular formula C13H19ClFN B1485166 3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride CAS No. 2098107-12-9

3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride

Cat. No. B1485166
CAS RN: 2098107-12-9
M. Wt: 243.75 g/mol
InChI Key: DWJFBIFZJBQRSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride”, is 1S/C13H18FN.ClH/c14-13-3-1-2-12 (10-13)5-4-11-6-8-15-9-7-11;/h1-3,10-11,15H,4-9H2;1H . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis for Metabolic Studies

A neuroleptic agent, synthesized for use in metabolic studies, involves a complex process starting from 1-benzyl-4-piperidone-2-14C, leading to 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine-2-14C. This compound was further processed to create a neuroleptic agent showing the method's applicability in developing neuroleptic drugs for metabolic research (Nakatsuka, Kawahara, & Yoshitake, 1981).

Pharmaceutical Applications

Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, demonstrates the chemical's relevance in treating various psychological disorders. Its physicochemical properties, methods of preparation, and pharmacological effects are well-documented, highlighting the broad pharmaceutical applications of similar compounds (Germann, Ma, Han, & Tikhomirova, 2013).

Dopamine and Serotonin Antagonism

Research into 3-substituted 1-(4-fluorophenyl)-1H-indoles, including variations with piperidinyl substitutions, reveals significant potential in developing noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This exploration contributes to understanding neuroleptic drugs' design, particularly those resembling the atypical neuroleptic clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Antiarrhythmic Drug Development

The synthesis and study of new piperidyl-4-ethane derivatives have revealed compounds with antiarrhythmic activity, one of which, niferidyl, shows promise as a class III antiarrhythmic drug. This application underscores the potential of such compounds in cardiovascular medicine and the development of novel antiarrhythmic therapies (Глушков, Южаков, Львов, Жихарева, Константиновна Давыдова, Сизова, Аснина, & Салин, 2011).

Binding Affinity for Neurotransmitter Transporters

Studies on 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines reveal insights into the binding affinity for dopamine, norepinephrine, and serotonin transporters. The role of the N-substituent on affinity and selectivity for the dopamine transporter (DAT) was a particular focus, highlighting the compound's relevance in neuropharmacology and the development of drugs targeting these transporters (Prisinzano, Greiner, Johnson, Dersch, Marcus, Partilla, Rothman, Jacobson, & Rice, 2002).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-[2-(3-fluorophenyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12;/h1,3,5,9,12,15H,2,4,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFBIFZJBQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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